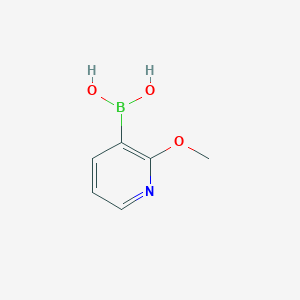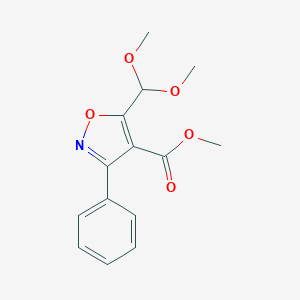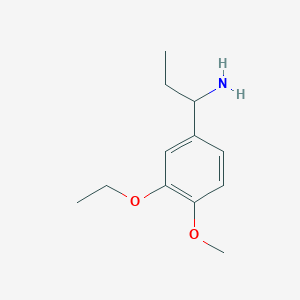
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine, also known as EMA-3-MeO, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that is known to have stimulating and entactogenic effects. The chemical structure of EMA-3-MeO is similar to other phenethylamines such as amphetamine and MDMA.
Mechanism of Action
The exact mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to the stimulation of the central nervous system and the production of feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased energy and alertness. Additionally, it has been shown to have entactogenic effects, leading to feelings of empathy and emotional openness.
Advantages and Limitations for Lab Experiments
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine has several advantages and limitations when used in lab experiments. One advantage is its ability to selectively target specific receptors in the brain, allowing for more precise experimentation. However, its psychoactive effects may limit its use in certain experiments, as it may interfere with the results.
Future Directions
There are several future directions for the study of 1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine. One area of interest is its potential use as a treatment for neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body. Finally, the development of new synthesis methods may lead to the creation of new derivatives with unique properties and potential applications.
Synthesis Methods
The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine can be achieved through various methods. One of the most common methods is the reductive amination of 3-Ethoxy-4-methoxyphenylacetone using ammonia and sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine.
Scientific Research Applications
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine has been studied for its potential use in various scientific research applications. One area of interest is its use as a tool for investigating the structure-activity relationships of phenethylamines. It has also been studied for its potential use in the treatment of various neurological disorders such as depression and anxiety.
properties
CAS RN |
189368-75-0 |
|---|---|
Product Name |
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine |
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-4-10(13)9-6-7-11(14-3)12(8-9)15-5-2/h6-8,10H,4-5,13H2,1-3H3 |
InChI Key |
UXHKEQQKTGWDBE-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=C(C=C1)OC)OCC)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OCC)N |
synonyms |
Benzenemethanamine, 3-ethoxy-alpha-ethyl-4-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





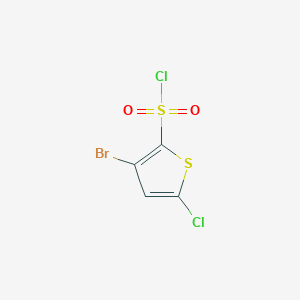


![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)

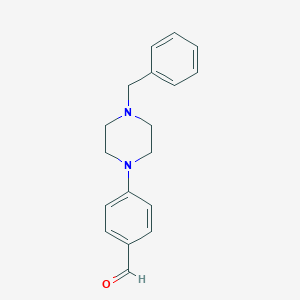
![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)

